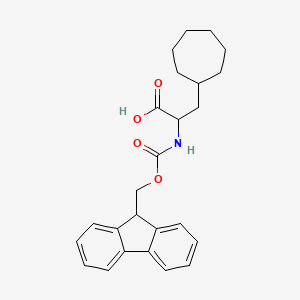

a-(Fmoc-amino)cycloheptanepropanoic acid

Description

The Role of Modified Amino Acids in Chemical Biology and Material Science

Modified amino acids are instrumental in advancing our understanding of biological processes and in the engineering of new materials. In chemical biology, the site-specific incorporation of ncAAs into proteins allows for the introduction of unique functionalities, such as fluorescent probes, cross-linkers, and bioorthogonal handles for "click" chemistry. researchgate.netacs.org This enables detailed studies of protein structure, function, and interactions within their native cellular environment. nih.gov Furthermore, the introduction of ncAAs can confer resistance to enzymatic degradation, a crucial property for the development of therapeutic peptides with improved pharmacokinetic profiles. nih.gov

In the realm of materials science, the use of ncAAs in the design of self-assembling peptides and polymers opens up new avenues for creating novel biomaterials. youtube.com By strategically placing modified amino acids within a peptide sequence, researchers can control the self-assembly process to form well-defined nanostructures such as fibers, hydrogels, and nanoparticles. youtube.com These materials have a wide range of potential applications, including in drug delivery, tissue engineering, and as scaffolds for catalysis. The ability to tailor the chemical and physical properties of these materials at the molecular level by selecting specific ncAAs is a key advantage of this approach. youtube.com

Fundamentals of Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group Chemistry in Amino Acid Synthesis

The synthesis of peptides and other complex molecules containing amino acids relies heavily on the use of protecting groups to prevent unwanted side reactions. The fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.orglgcstandards.com It serves as a temporary protecting group for the α-amino group of an amino acid. youtube.com

The key feature of the Fmoc group is its lability to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgcreative-peptides.com This allows for its selective removal without affecting other acid-labile protecting groups that are often used to protect the side chains of amino acids. nih.gov This orthogonality is a major advantage of Fmoc chemistry, enabling the stepwise and controlled assembly of a peptide chain on a solid support. lgcstandards.com

The introduction of the Fmoc group onto an amino acid is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org The progress of the deprotection step can be conveniently monitored by UV spectroscopy, as the dibenzofulvene byproduct generated upon Fmoc removal is a strong chromophore. youtube.com This allows for real-time tracking of the reaction and ensures complete deprotection before the next amino acid is coupled. The mild conditions and high efficiency of Fmoc chemistry have made it the preferred method for the routine synthesis of a wide variety of peptides. altabioscience.comcreative-peptides.com

Overview of Cycloheptane-Containing Amino Acid Derivatives in Contemporary Research

Cycloalkane-containing amino acids, including those with a cycloheptane (B1346806) ring, are a class of ncAAs that have garnered significant interest in medicinal chemistry and drug discovery. researchgate.net The incorporation of these conformationally restricted amino acids into peptide backbones can induce specific secondary structures, such as turns and helices, which can be crucial for biological activity. researchgate.net The cycloheptane moiety, with its larger and more flexible ring structure compared to smaller cycloalkanes, can impart unique conformational preferences to the peptide chain.

Research into cycloheptane-containing amino acids has explored their potential in the development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved properties like enhanced stability and oral bioavailability. mdpi.com These derivatives are being investigated for a range of therapeutic applications. The synthesis of these complex amino acids often presents a synthetic challenge, but their potential to create novel peptide-based drugs and materials continues to drive research in this area.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H29NO4 |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

3-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C25H29NO4/c27-24(28)23(15-17-9-3-1-2-4-10-17)26-25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22-23H,1-4,9-10,15-16H2,(H,26,29)(H,27,28) |

InChI Key |

QLVAHIRRBVTTMP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Synthetic Strategies for A Fmoc Amino Cycloheptanepropanoic Acid and Analogues

Stereoselective Synthesis and Control of Chirality in α-Substituted Cycloheptanepropanoic Acids

The creation of a chiral center at the α-position of cycloheptanepropanoic acid derivatives requires precise control over the synthetic route to ensure the desired stereochemical outcome. The large, flexible seven-membered ring of the cycloheptane (B1346806) moiety introduces conformational complexities that must be managed to achieve high stereoselectivity.

Enantioselective Methodologies for Chiral Induction

Several methodologies can be employed for the enantioselective synthesis of α-substituted cycloheptanepropanoic acids. One of the most effective approaches involves the asymmetric alkylation of a prochiral protected glycine (B1666218) derivative. nih.gov This method utilizes a chiral phase-transfer catalyst to direct the alkylation, thereby establishing the desired stereocenter with high enantiomeric excess. nih.gov

Another powerful strategy is the Strecker synthesis, which involves the reaction of a cycloheptyl ketone with an amine and a cyanide source. iris-biotech.de The use of a chiral amine or a chiral catalyst can guide the stereochemical course of the reaction, leading to the formation of an enantioenriched α-amino nitrile, which can then be hydrolyzed to the corresponding amino acid. iris-biotech.de

Furthermore, cyclization reactions represent a viable route to construct the cycloheptane ring with the desired stereochemistry already installed. iris-biotech.de For instance, an enantiomerically pure precursor containing the necessary functional groups can be cyclized using ring-closing metathesis or other intramolecular cyclization techniques to form the seven-membered ring with control over the chiral center. iris-biotech.de

Optimization of Reaction Conditions for Enantiomeric Excess

Achieving high enantiomeric excess (ee) is paramount in the synthesis of chiral molecules for biological applications. The optimization of reaction conditions is a critical step in maximizing the stereochemical purity of the final product. Key parameters that can be adjusted include the choice of solvent, temperature, catalyst, and reagents.

For instance, in asymmetric phase-transfer catalysis, the structure of the chiral catalyst, the nature of the solvent, and the reaction temperature can all significantly influence the enantioselectivity of the alkylation step. nih.gov Similarly, in the Strecker synthesis, the choice of the chiral auxiliary or catalyst, the concentration of reactants, and the reaction time are crucial for obtaining high diastereomeric and, consequently, enantiomeric excess after removal of the chiral auxiliary. iris-biotech.de

Table 1: Factors Influencing Enantiomeric Excess in Asymmetric Synthesis

| Parameter | Influence on Enantioselectivity | Example Application |

| Catalyst Structure | The steric and electronic properties of the chiral ligand or catalyst directly influence the transition state geometry, dictating the facial selectivity of the reaction. | Use of different chiral phosphine (B1218219) ligands in asymmetric hydrogenation. |

| Solvent | The polarity and coordinating ability of the solvent can affect catalyst solubility, substrate conformation, and the stability of diastereomeric transition states. | Dichloromethane (DCM) vs. Tetrahydrofuran (THF) can lead to different ee values in certain reactions. altabioscience.com |

| Temperature | Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy differences between diastereomeric transition states. | Asymmetric aldol (B89426) reactions are frequently performed at low temperatures (-78 °C). |

| Reagent Stoichiometry | The ratio of reactants and catalyst can impact the reaction kinetics and the formation of undesired side products, which may affect the overall ee. | Precise control of the amount of chiral auxiliary in diastereoselective alkylations. |

Functional Group Compatibility and Protecting Group Strategies in Fmoc-Based Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). altabioscience.comnih.gov Its base-lability allows for mild deprotection conditions, which are compatible with a wide range of functional groups present in amino acid side chains. altabioscience.comwikipedia.org

Orthogonal Protecting Groups and Their Application

In the synthesis of complex peptides or when side-chain modifications are required, an orthogonal protecting group strategy is essential. peptide.com This approach involves the use of multiple protecting groups that can be selectively removed under different chemical conditions. iris-biotech.depeptide.com The Fmoc group, being base-labile, is typically paired with acid-labile side-chain protecting groups, such as tert-butyl (tBu), trityl (Trt), or tert-butyloxycarbonyl (Boc). iris-biotech.depeptide.com

This orthogonality allows for the deprotection of the α-amino group with a mild base like piperidine (B6355638), leaving the side-chain protecting groups intact for subsequent coupling reactions. wikipedia.orgcreative-peptides.com At the end of the synthesis, the side-chain protecting groups and the linker to the solid support are typically cleaved simultaneously with a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.de

Table 2: Common Orthogonal Protecting Groups in Fmoc-SPPS

| Protecting Group | Protected Functionality | Deprotection Conditions | Orthogonal to Fmoc |

| Boc (tert-butyloxycarbonyl) | Amine (e.g., Lys side chain) | Strong Acid (e.g., TFA) | Yes |

| tBu (tert-butyl) | Carboxylic Acid (Asp, Glu), Hydroxyl (Ser, Thr, Tyr) | Strong Acid (e.g., TFA) | Yes |

| Trt (trityl) | Amine (His), Thiol (Cys), Amide (Asn, Gln) | Mild Acid (e.g., dilute TFA) | Yes |

| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Guanidino (Arg) | Strong Acid (e.g., TFA) | Yes |

| Alloc (allyloxycarbonyl) | Amine (Lys) | Pd(0) catalyst | Yes |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Amine (Lys) | Hydrazine | Yes |

Deprotection Strategies and Considerations

The removal of the Fmoc group is typically achieved by treatment with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgcreative-peptides.com The mechanism involves a β-elimination reaction, which is rapid and efficient. nih.gov However, certain side reactions can occur, such as the formation of piperidine-fulvene adducts, which can sometimes lead to incomplete deprotection or side reactions with the peptide chain. nih.gov To mitigate these issues, alternative bases like 4-methylpiperidine (B120128) or piperazine (B1678402) can be used. nih.gov

The final cleavage of the peptide from the solid support and the removal of the acid-labile side-chain protecting groups is most commonly performed using a "cleavage cocktail" containing TFA. altabioscience.com Scavengers, such as water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), are often included in the cocktail to trap the reactive carbocations generated during the deprotection of the side-chain protecting groups, thereby preventing re-attachment to sensitive residues like tryptophan and methionine.

Solid-Phase Synthetic Approaches Utilizing α-(Fmoc-amino)cycloheptanepropanoic acid as a Building Block

The use of α-(Fmoc-amino)cycloheptanepropanoic acid as a building block in solid-phase peptide synthesis (SPPS) allows for the introduction of a unique conformational constraint into a peptide sequence. researchgate.net The general workflow of SPPS involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. researchgate.net

The process begins with the attachment of the first Fmoc-protected amino acid to the resin. peptide.com The Fmoc group is then removed, and the next Fmoc-protected amino acid, in this case, α-(Fmoc-amino)cycloheptanepropanoic acid, is activated and coupled to the free amino group of the resin-bound peptide. chempep.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. researchgate.net

The incorporation of the bulky cycloheptane moiety may present steric challenges during the coupling step, potentially requiring longer coupling times, the use of more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or double coupling cycles to ensure complete reaction. chempep.com The choice of resin is also an important consideration, with resins like Wang or Rink amide being commonly used for the synthesis of peptide acids or amides, respectively. peptide.com

The final peptide containing the α-(amino)cycloheptanepropanoic acid residue is then cleaved from the resin and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The presence of this unique amino acid can significantly influence the peptide's three-dimensional structure, receptor binding affinity, and enzymatic stability, making it a valuable tool in drug discovery and peptide engineering.

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

The integration of α-(Fmoc-amino)cycloheptanepropanoic acid into a growing peptide chain follows the standard iterative cycle of Fmoc-based SPPS, which consists of Nα-Fmoc group deprotection, washing, and coupling of the next amino acid. altabioscience.com However, the significant steric hindrance presented by the cycloheptylpropyl side chain necessitates specific considerations to ensure efficient and complete reactions.

The standard procedure for Fmoc group removal, treatment with a 20% solution of piperidine in N,N-dimethylformamide (DMF), is generally effective. altabioscience.com Following deprotection, thorough washing of the resin with DMF is crucial to remove the piperidine-dibenzofulvene adduct and excess base, preparing the N-terminal amine for the subsequent coupling step. mdpi.com

Due to the steric bulk of α-(Fmoc-amino)cycloheptanepropanoic acid, achieving complete coupling can be challenging. Standard coupling times may be insufficient, leading to deletion sequences, which are difficult to separate from the target peptide. To drive the reaction to completion, strategies such as extended reaction times or "double coupling" are often employed. acs.org In a double coupling protocol, the resin is subjected to the same coupling conditions a second time with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction. The completeness of each coupling step should be rigorously monitored using a qualitative colorimetric method, such as the Kaiser (ninhydrin) test, which detects the presence of unreacted primary amines on the resin.

Coupling Chemistries and Resin Compatibility

The selection of appropriate coupling reagents and a suitable solid support (resin) is critical for the successful incorporation of sterically demanding residues like α-(Fmoc-amino)cycloheptanepropanoic acid.

Coupling Chemistries

Standard carbodiimide-based activators like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), even with additives like 1-hydroxybenzotriazole (B26582) (HOBt), may not provide sufficient activation for the sterically hindered carboxyl group of α-(Fmoc-amino)cycloheptanepropanoic acid. bachem.commerckmillipore.com More potent activating agents are generally required to achieve high coupling yields and minimize racemization. chempep.com

The most effective reagents for such "difficult couplings" are phosphonium (B103445) and aminium/uronium salts. merckmillipore.comchempep.com These reagents react with the Fmoc-amino acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form highly reactive intermediates (e.g., OBt, OAt, or Oxyma esters) that rapidly acylate the free N-terminal amine of the peptide-resin. For exceptionally bulky amino acids, reagents like HATU, HCTU, or PyBOP are particularly recommended due to their high reactivity. bachem.commerckmillipore.com An alternative approach for coupling hindered amino acids involves the pre-formation of Fmoc-amino acid fluorides or N-(Fmoc-α-aminoacyl)benzotriazoles, which have proven effective in challenging synthetic contexts. acs.orgnih.goviris-biotech.de

Interactive Table 1: Recommended Coupling Reagents for a-(Fmoc-amino)cycloheptanepropanoic acid

| Reagent Class | Examples | Activating Mechanism | Key Advantages |

| Phosphonium Salts | PyBOP, BOP | Forms highly reactive OBt esters. | High coupling efficiency, suitable for hindered residues. merckmillipore.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Forms OBt, OAt, or Oxyma esters. | Very fast reaction rates; HATU and COMU are exceptionally potent. bachem.comchempep.com |

| Carbodiimides | DIC + OxymaPure® | Forms an O-acylisourea intermediate, which reacts with Oxyma to form an active ester. | Reduces racemization risk; urea (B33335) byproduct of DIC is soluble. bachem.com |

| Acid Halides | Fmoc-amino acid fluoride | Pre-formed activated species. | Highly reactive, very effective for α,α-disubstituted and other bulky amino acids. iris-biotech.de |

| Benzotriazole Esters | N-(Fmoc-aminoacyl)benzotriazole | Pre-formed activated species. | Effective for coupling hindered components with retention of chirality. acs.orgnih.gov |

Resin Compatibility

The choice of solid support is dictated by the desired C-terminal functionality of the final peptide (acid or amide) and is particularly important when the bulky amino acid is the first residue to be loaded onto the resin. chempep.com

If α-(Fmoc-amino)cycloheptanepropanoic acid is the C-terminal residue, loading it onto a standard Wang resin (for a C-terminal acid) can be problematic. The forcing conditions required for esterification can lead to significant racemization. biotage.com Therefore, a 2-chlorotrityl chloride (2-CTC) resin is the preferred choice. biotage.comsigmaaldrich.com The 2-CTC linker allows the Fmoc-amino acid to be attached under very mild conditions (typically using DIPEA without carboxyl activation), which effectively suppresses both racemization and the formation of dimeric impurities. sigmaaldrich.com Furthermore, the high steric hindrance of the trityl linker minimizes the risk of diketopiperazine formation during the deprotection of the second amino acid in the sequence. chempep.com

For peptides with a C-terminal amide, a Rink Amide resin is commonly used. biotage.com However, for incorporating a bulky C-terminal residue, a Sieber amide resin can be advantageous as its linker is less sterically crowded, potentially facilitating the initial loading step. biotage.com When α-(Fmoc-amino)cycloheptanepropanoic acid is incorporated at an internal position, standard resins like Wang or Rink Amide are generally suitable, although the properties of the resin backbone (e.g., polystyrene or polyethylene (B3416737) glycol) can influence peptide aggregation. chempep.combiosynth.com

Interactive Table 2: Recommended Resins for Peptides Containing this compound

| Resin Type | C-Terminal Product | Key Considerations for Bulky Residues |

| 2-Chlorotrityl (2-CTC) Resin | Carboxylic Acid | Highly Recommended for C-terminus. Minimizes racemization during loading. Mild cleavage conditions can yield fully protected peptides. biotage.comsigmaaldrich.com |

| Wang Resin | Carboxylic Acid | Use pre-loaded resin if possible. Risk of racemization if loading the first bulky amino acid. Suitable for internal incorporation. biotage.com |

| Rink Amide Resin | Amide | Standard choice for peptide amides. Loading is a standard amide bond formation. biotage.com |

| Sieber Amide Resin | Amide | Good alternative to Rink Amide for bulky C-terminal residues due to less steric hindrance at the linker. biotage.com |

Advanced Spectroscopic and Structural Elucidation of A Fmoc Amino Cycloheptanepropanoic Acid and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. springernature.com For complex molecules like α-(Fmoc-amino)cycloheptanepropanoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for assigning all proton and carbon signals and understanding the compound's conformational preferences.

Proton and Carbon NMR for Connectivity and Stereochemistry

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms and their hybridization states. steelyardanalytics.com The spectrum would show distinct signals for the carbonyl carbons of the carbamate (B1207046) and carboxylic acid groups, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the cycloheptane (B1346806) ring and the propanoic acid chain. The chemical shifts in the carbonyl region (typically 169-173 ppm) are particularly indicative of the presence of the carboxylic acid and carbamate functionalities. steelyardanalytics.com

| Atom | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |

| Fmoc-CH | 4.2 - 4.4 (t) | ~47 |

| Fmoc-CH₂ | 4.0 - 4.2 (d) | ~67 |

| Fmoc-Aromatic CH | 7.2 - 7.8 (m) | 120 - 144 |

| Fmoc-C=O | - | ~156 |

| α-CH | 3.8 - 4.1 (m) | ~55 |

| Cycloheptane-CH₂ | 1.2 - 1.8 (m) | 25 - 40 |

| Propanoic-CH₂ | 1.9 - 2.5 (m) | 30 - 35 |

| Propanoic-COOH | 10 - 12 (br s) | ~175 |

Note: This table is for illustrative purposes only and actual chemical shifts may vary. (d=doublet, t=triplet, m=multiplet, br s=broad singlet)

2D NMR Techniques for Complex Structure Elucidation

For a molecule with overlapping signals in the 1D spectra, 2D NMR techniques are employed to resolve ambiguities and establish connectivity between atoms. springernature.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For α-(Fmoc-amino)cycloheptanepropanoic acid, COSY would reveal correlations between the α-proton and the adjacent methylene (B1212753) protons of the propanoic acid chain, as well as couplings between the protons within the cycloheptane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). hmdb.ca This is instrumental in assigning the carbon signals based on their attached protons. For instance, the signal for the α-carbon would show a cross-peak with the signal for the α-proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different fragments of the molecule. For example, HMBC could show a correlation between the protons of the Fmoc-CH₂ group and the carbonyl carbon of the carbamate, confirming the attachment of the protecting group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is vital for determining the stereochemistry and conformational preferences of the molecule.

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous structural assignment of α-(Fmoc-amino)cycloheptanepropanoic acid. arxiv.org

Chromatographic Techniques for Purity Assessment and Characterization

Chromatographic methods are essential for determining the purity of synthesized compounds and for their characterization based on their interaction with a stationary and a mobile phase. nih.govdss.go.th

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Time Analysis

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like Fmoc-protected amino acids. sigmaaldrich.com In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acidic modifier like trifluoroacetic acid). The retention time (RT) of a compound is a characteristic property under specific chromatographic conditions.

For α-(Fmoc-amino)cycloheptanepropanoic acid, the large, hydrophobic Fmoc group would lead to a significant retention time on a reversed-phase column. researchgate.net The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. High-quality Fmoc-amino acids for peptide synthesis typically exhibit a purity of ≥99%. sigmaaldrich.com The retention time can be influenced by factors such as the mobile phase composition, flow rate, and column temperature. oup.com

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm (due to the Fmoc group) creative-proteomics.com |

| Retention Time | Dependent on the specific gradient, but expected to be relatively high due to hydrophobicity |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Fragment Analysis

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. chromsystems.com This technique is invaluable for confirming the molecular weight of the target compound and for obtaining structural information through fragmentation patterns. nih.gov

After separation by the LC system, the eluent is introduced into the mass spectrometer. For α-(Fmoc-amino)cycloheptanepropanoic acid, electrospray ionization (ESI) is a common ionization technique. The mass spectrometer would be expected to detect the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. The resulting fragment ions can provide valuable structural information. For instance, a characteristic fragmentation would be the loss of the Fmoc group or the cleavage of the propanoic acid side chain.

| Analysis | Expected Result |

| Molecular Formula | C₂₅H₂₉NO₄ |

| Molecular Weight | 407.50 g/mol |

| Expected [M+H]⁺ ion | m/z 408.21 |

| Expected [M+Na]⁺ ion | m/z 430.19 |

| Key Fragment Ions | Loss of Fmoc group, cleavage at the carboxylic acid |

Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separation

Ultra-Performance Liquid Chromatography (UPLC) is an advancement over traditional HPLC that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and faster analysis times. For the analysis of α-(Fmoc-amino)cycloheptanepropanoic acid and its potential impurities, UPLC can provide a more detailed and accurate purity profile. rsc.org The enhanced resolution of UPLC is particularly beneficial for separating closely related impurities, such as diastereomers or by-products from the synthesis. The principles of separation and detection in UPLC are similar to HPLC, but the instrumentation is designed to handle the higher pressures required for operating with smaller particle size columns.

Crystallographic Analysis of α-(Fmoc-amino)cycloheptanepropanoic acid Derivatives and Self-Assembled Structures

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is determined through crystallographic analysis, offering unparalleled insight into molecular conformation and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration and preferred conformation in the solid state. nih.gov For chiral molecules such as amino acid derivatives, SC-XRD is instrumental in assigning the correct stereochemistry. Although specific data for the title compound is absent, studies on other Fmoc-amino acids, such as Fmoc-L-phenylalanine (Fmoc-F) and Fmoc-L-tyrosine (Fmoc-Y), have successfully elucidated their crystal structures. rsc.orgresearchgate.net

Table 1: Representative Crystallographic Data for Fmoc-Amino Acid Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| Fmoc-L-Phenylalanine | C₂₄H₂₁NO₄ | Monoclinic | P2₁ | 5.89 | 13.05 | 13.03 | 98.4 | 991.4 |

| Fmoc-L-Tyrosine | C₂₄H₂₁NO₅ | Orthorhombic | P2₁2₁2₁ | 5.86 | 13.01 | 23.01 | 90.0 | 1754.2 |

Note: The data presented in this table is for illustrative purposes based on published structures of related Fmoc-amino acids and serves as a predictive model for α-(Fmoc-amino)cycloheptanepropanoic acid.

Analysis of Intermolecular Interactions in Crystalline States

The self-assembly of Fmoc-amino acid derivatives into ordered crystalline structures is driven by a combination of non-covalent interactions. beilstein-journals.org These interactions, though individually weak, collectively dictate the stability and morphology of the resulting crystals. The primary forces at play are hydrogen bonding and π-π stacking. nih.gov

Hydrogen bonds are crucial for the formation of defined structural motifs. mdpi.com In Fmoc-amino acid crystals, the carboxylic acid moiety is a potent hydrogen bond donor and acceptor, often forming dimers or extended chains. The carbamate linkage of the Fmoc group also participates in hydrogen bonding.

The aromatic fluorenyl group is central to the formation of π-π stacking interactions. nih.gov These interactions arise from the attractive, noncovalent forces between aromatic rings. The stacking of the planar Fmoc groups contributes significantly to the stability of the crystal lattice. rsc.org In many reported structures of Fmoc-amino acid derivatives, these π-π interactions lead to the formation of columnar or layered assemblies. researchgate.netchemrxiv.org

The interplay between hydrogen bonding and π-π stacking is a key determinant of the final crystal architecture. For instance, in some structures, hydrogen-bonded networks form sheets, which are then stacked together through π-π interactions of the Fmoc groups. rsc.org The nature and directionality of these interactions can be meticulously analyzed from the single-crystal X-ray diffraction data.

Table 2: Key Intermolecular Interactions in Fmoc-Amino Acid Derivative Crystals

| Interaction Type | Participating Groups | Typical Distance (Å) | Role in Crystal Packing |

| Hydrogen Bonding | Carboxylic acid dimers (-COOH...HOOC-) | O-H...O: 2.6 - 2.8 | Formation of supramolecular synthons, chains, or sheets |

| Hydrogen Bonding | Carbamate to Carboxylic Acid (N-H...O=C) | N-H...O: 2.8 - 3.1 | Linking adjacent molecules |

| π-π Stacking | Fluorenyl rings | Centroid-to-centroid: 3.5 - 4.0 | Stabilization of layered or columnar structures |

| van der Waals Forces | Aliphatic/Alicyclic side chains | Variable | Close packing of molecules |

Research Applications of A Fmoc Amino Cycloheptanepropanoic Acid in Interdisciplinary Sciences

Precursors and Building Blocks for Complex Organic Molecules

The utility of α-(Fmoc-amino)cycloheptanepropanoic acid as a precursor is rooted in its distinct chemical features: the fluorenylmethyloxycarbonyl (Fmoc) protecting group, a chiral α-carbon, and a seven-membered cycloheptane (B1346806) ring. The Fmoc group is instrumental in modern solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled addition of amino acid residues to a growing peptide chain. youtube.com This makes the compound readily integrable into established synthetic workflows for creating complex peptide-based structures.

| Cycloalkane | Internal Bond Angle (Planar) | Ideal sp³ Angle | Angle Strain | Torsional Strain | Primary Conformation(s) |

|---|---|---|---|---|---|

| Cyclopropane | 60° | 109.5° | High | High (Eclipsed) | Planar saskoer.ca |

| Cyclobutane | 90° | 109.5° | Moderate | Reduced by Puckering | Puckered/Butterfly libretexts.orgsaskoer.ca |

| Cyclopentane | 108° | 109.5° | Low | Reduced by Puckering | Envelope/Twist libretexts.orgsaskoer.ca |

| Cyclohexane | 120° | 109.5° | Very Low | Very Low | Chair saskoer.ca |

| Cycloheptane | ~128.6° | 109.5° | Low | Low | Twist-Chair/Chair scispace.combiomedres.us |

The α-carbon of α-(Fmoc-amino)cycloheptanepropanoic acid is a stereocenter. When a specific enantiomer of this building block is used in a synthesis, its chirality is imparted to the resulting product. This is fundamental for creating stereochemically defined molecules, which is critical in pharmacology, as different enantiomers of a drug can have vastly different biological activities. By incorporating this chiral building block, chemists can construct complex, three-dimensional architectures with precise control over their stereochemistry, which is essential for achieving specific interactions with chiral biological targets like proteins and enzymes. nih.gov

Design and Synthesis of Peptidomimetics Incorporating Cycloheptyl Amino Acid Scaffolds

Peptides are highly specific signaling molecules but are often poor drug candidates due to rapid degradation by proteases and poor cell permeability. slideshare.netnih.gov Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. researchgate.net α-(Fmoc-amino)cycloheptanepropanoic acid and similar cycloalkyl-containing amino acids are valuable in the design of peptidomimetics. nih.govmagtech.com.cn

Many protein-protein interactions (PPIs) are mediated by secondary structures such as β-turns and loops on protein surfaces. rsc.orgmdpi.com These regions often serve as "hotspots" for binding. mdpi.com Peptidomimetics containing cycloheptyl amino acid scaffolds can be designed to mimic these turn motifs. nih.gov The cycloheptane ring acts as a rigid scaffold, holding the critical amino acid side-chain functionalities in a spatial orientation that mimics the native peptide. nih.govnih.gov This allows the peptidomimetic to fit into the receptor's binding pocket and elicit a biological response. The synthesis of libraries of molecules with scaffolded cyclic peptides is an emerging strategy for creating potent protein mimics. rsc.org

The introduction of a cycloheptyl group into a peptide backbone conformationally restricts the molecule. magtech.com.cnnih.gov This pre-organization of the peptidomimetic into a bioactive conformation can lead to a significant increase in binding affinity for its target receptor. nih.gov By reducing the number of available conformations, the entropic penalty of binding is lowered, which can translate to enhanced bioactivity. This strategy of using rigid replacements is a key focus in the design of pseudopeptides that can effectively modulate biological processes. nih.gov

A primary challenge in peptide-based drug development is their susceptibility to enzymatic degradation. The amide bonds of natural peptides are readily cleaved by proteases in the body. Incorporating non-natural amino acids with bulky or unusual side chains, such as a cycloheptyl group, can sterically hinder the approach of proteases. This modification makes the resulting peptidomimetic resistant to degradation, thereby increasing its metabolic stability and plasma half-life. nih.gov For example, apelin analogues incorporating cyclohexylalanine (a similar cycloalkyl amino acid) showed a dramatic increase in plasma half-life compared to the native peptide. nih.gov

Furthermore, the rigid conformation imposed by the cycloheptyl scaffold can enhance receptor selectivity. magtech.com.cn A flexible molecule may be able to bind to multiple, related receptors, leading to off-target effects. By contrast, a conformationally constrained peptidomimetic presents a more defined shape that is more likely to bind selectively to the intended target receptor, potentially reducing side effects and improving the therapeutic window. magtech.com.cn

Exploration in Supramolecular Chemistry: Self-Assembly and Nanostructure Formation

The field of supramolecular chemistry has seen significant advancements through the study of self-assembling molecules, particularly those derived from amino acids. The attachment of a 9-fluorenylmethoxycarbonyl (Fmoc) group to an amino acid creates an amphiphilic molecule with a strong propensity for self-organization into well-defined nanostructures. rsc.org While much research has focused on Fmoc-amino acids with aromatic or simple aliphatic side chains, the unique structural characteristics of α-(Fmoc-amino)cycloheptanepropanoic acid, with its bulky and flexible cycloheptyl group, offer distinct avenues for exploration in the formation of novel nanomaterials.

The self-assembly of Fmoc-amino acids is a hierarchical process governed by a combination of non-covalent interactions. The primary driving forces are the π–π stacking of the aromatic fluorenyl groups and intermolecular hydrogen bonding involving the carboxylic acid and amide functionalities. nih.govnih.gov This dual mechanism leads to the formation of one-dimensional structures, typically β-sheet-like arrangements, which then aggregate into higher-order architectures like nanofibers, ribbons, or nanotubes. rsc.orgchemrxiv.org

In the case of α-(Fmoc-amino)cycloheptanepropanoic acid, the fundamental drivers of assembly remain the same. The fluorenyl groups will interact via π–π stacking, and the core amino acid structure will facilitate hydrogen bonding. However, the cycloheptane side chain introduces a significant modulating factor. Unlike aromatic side chains (e.g., in Phenylalanine), the cycloheptyl group cannot participate in π–π stacking. Its contribution is primarily through hydrophobic interactions and steric effects. rsc.orgnih.gov

The large, flexible, and hydrophobic nature of the cycloheptane ring is expected to create significant steric hindrance, influencing the packing of the molecules. This can be contrasted with smaller aliphatic side chains like those in Alanine or Valine. Studies on Fmoc-protected amino acids with bulky aliphatic side chains (e.g., Leucine, Isoleucine) show that steric effects play a crucial role in the final assembled morphology. rsc.orgresearchgate.net The cycloheptane group in α-(Fmoc-amino)cycloheptanepropanoic acid would likely disrupt the formation of highly ordered, dense crystalline structures, potentially favoring the formation of curved or twisted fibrillar structures to accommodate its bulk. The balance between the strong, directional forces of π–π stacking and hydrogen bonding and the less specific, but significant, hydrophobic and steric contributions of the cycloheptyl group is key to its unique self-assembly behavior.

Table 1: Comparison of Driving Forces in the Self-Assembly of Various Fmoc-Amino Acids

| Fmoc-Amino Acid Derivative | Primary Driving Forces | Role of the Side Chain |

| Fmoc-Phenylalanine | π-π Stacking (Fmoc & side chain), Hydrogen Bonding | Participates in π–π stacking, adds hydrophobicity. |

| Fmoc-Alanine | π-π Stacking (Fmoc), Hydrogen Bonding | Minimal steric hindrance, minor hydrophobic contribution. nih.gov |

| Fmoc-Leucine | π-π Stacking (Fmoc), Hydrogen Bonding | Steric hindrance from branched chain, significant hydrophobic interactions. chemrxiv.orgrsc.org |

| α-(Fmoc-amino)cycloheptanepropanoic acid (Inferred) | π-π Stacking (Fmoc), Hydrogen Bonding | Significant steric hindrance from the large cyclic group, major hydrophobic contribution. |

Fmoc-protected amino acids are renowned for their ability to act as low molecular weight gelators (LMWGs), entrapping large volumes of solvent within a three-dimensional network of self-assembled nanofibers to form hydrogels. rsc.orgresearchgate.net The formation of these gels is typically triggered by a change in environmental conditions, such as a shift in pH or a solvent-switch procedure, which reduces the solubility of the Fmoc-amino acid and initiates the self-assembly process. nih.gov

Given its amphiphilic nature, α-(Fmoc-amino)cycloheptanepropanoic acid is a strong candidate for forming hydrogels. The process would involve dissolving the compound in a suitable organic solvent or at a high pH and then inducing assembly by adding water or neutralizing the solution. The resulting entanglement of the self-assembled nanofibers, driven by the interactions described previously, would form the gel network.

The properties of the hydrogel, such as its mechanical stiffness (modulus), thermal stability, and water-retention capacity, would be directly influenced by the morphology of the nanofiber network. The bulky cycloheptane side chain could lead to a less densely packed network compared to those formed from Fmoc-amino acids with smaller side chains, potentially resulting in softer hydrogels. Research on similar molecules shows that subtle changes in the hydrophobicity of the amino acid side chain can determine whether a stable hydrogel forms. nih.gov The significant hydrophobicity imparted by the cycloheptyl group would be a critical factor in promoting the aggregation necessary for gelation.

A key aspect of utilizing self-assembling systems is the ability to control the morphology of the resulting nanostructures. For Fmoc-amino acids, this control can be exerted by manipulating various environmental parameters, including solvent composition, temperature, and concentration. chemrxiv.orgresearchgate.net

Recent studies on Fmoc-protected aliphatic amino acids have demonstrated that the solvent environment is a powerful tool for directing morphological outcomes. rsc.orgnih.govresearchgate.net By varying the ratio of an organic solvent (like THF) to water, the self-assembly of Fmoc-amino acids with aliphatic side chains can be guided to form diverse structures, from well-defined crystalline needles to flexible, curved fibers and flower-like aggregates. researchgate.net This control is attributed to the modulation of hydrophobic interactions and the kinetics of the assembly process.

This principle is directly applicable to α-(Fmoc-amino)cycloheptanepropanoic acid. It is anticipated that its self-assembly could be tuned by adjusting the solvent polarity.

In a solvent-rich environment , slower assembly might allow for the formation of more ordered, crystalline structures.

In a water-rich environment , rapid hydrophobic collapse would likely dominate, leading to the formation of kinetically trapped, potentially amorphous or fibrillar aggregates.

Furthermore, temperature and concentration are established control parameters. chemrxiv.org For instance, in related systems, increasing the concentration can shift the morphology from flower-like structures to more fibrous assemblies. chemrxiv.org Heating can provide the necessary energy to overcome kinetic barriers, transitioning initial structures into more thermodynamically stable forms, such as converting amorphous aggregates into well-defined tubes or fibers. researchgate.net Therefore, a systematic exploration of these parameters would enable the precise fabrication of desired nanostructures from α-(Fmoc-amino)cycloheptanepropanoic acid for specific applications.

Computational Chemistry and Molecular Modeling Studies of A Fmoc Amino Cycloheptanepropanoic Acid and Its Derivatives

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For a conformationally flexible molecule like α-(Fmoc-amino)cycloheptanepropanoic acid, which contains a seven-membered cycloheptane (B1346806) ring, MD simulations are crucial for exploring its vast conformational landscape. The cycloheptane ring is known to exist in a dynamic equilibrium between several low-energy conformations, primarily the twist-chair and boat forms. researchgate.netacs.org

An MD simulation of α-(Fmoc-amino)cycloheptanepropanoic acid would typically be performed in a simulated aqueous environment to mimic physiological conditions. nih.gov The simulation would track the trajectory of each atom over nanoseconds or longer, revealing the preferred spatial arrangements of the molecule and the energy barriers between different conformations. nih.gov The bulky 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the propanoic acid side chain are expected to significantly influence the conformational preference of the cycloheptane ring, potentially stabilizing certain conformers through steric and electronic effects.

Analysis of the simulation trajectories allows for the construction of a potential energy surface, identifying the most stable, low-energy conformers. This information is vital for understanding how the molecule's three-dimensional shape might govern its interactions with other molecules, particularly biological macromolecules.

Table 1: Hypothetical Relative Energies of Key Conformers from MD Simulation This table illustrates potential results from an MD simulation, showing the distribution and relative free energies of the most populated conformational clusters of α-(Fmoc-amino)cycloheptanepropanoic acid.

| Conformational State | Key Dihedral Angles (degrees) | Relative Free Energy (kcal/mol) | Population (%) |

| Twist-Chair 1 (TC1) | C1-C2-C3-C4: -85, C4-C5-C6-C7: 55 | 0.00 | 45 |

| Twist-Chair 2 (TC2) | C1-C2-C3-C4: -78, C4-C5-C6-C7: 62 | 0.85 | 25 |

| Boat 1 (B1) | C2-C3-C4-C5: 0, C6-C7-C1-C2: 0 | 2.10 | 15 |

| Other | Varied | >3.0 | 15 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule with high accuracy. nih.gov For α-(Fmoc-amino)cycloheptanepropanoic acid, these calculations provide fundamental insights into its stability, reactivity, and intermolecular interaction potential.

Key properties derived from QC calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. Furthermore, QC methods can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. The ESP map highlights electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack, respectively, and indicating where hydrogen bonding is likely to occur. nih.gov For instance, the carboxyl group's oxygen atoms are expected to be regions of negative potential, while the amide proton would be a region of positive potential. cuni.cz

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations (DFT) This table presents hypothetical data from a DFT calculation on α-(Fmoc-amino)cycloheptanepropanoic acid, providing insight into its electronic characteristics.

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Associated with the electron-rich Fmoc group; indicates the propensity to donate electrons. |

| LUMO Energy | -1.2 eV | Associated with the carbonyl of the propanoic acid; indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |

| Dipole Moment | 3.8 Debye | Indicates a polar molecule capable of dipole-dipole interactions. |

| ESP Minimum | -55 kcal/mol | Located on the carboxylic acid oxygens, indicating a primary site for hydrogen bond donation. |

| ESP Maximum | +40 kcal/mol | Located on the amide hydrogen, indicating a site for hydrogen bond acceptance. |

Ligand-Protein Docking and Interaction Analysis for Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. youtube.commdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. Given that Fmoc-amino acid derivatives have been explored as enzyme inhibitors, molecular docking could be used to investigate the potential of α-(Fmoc-amino)cycloheptanepropanoic acid as a ligand for various proteins. nih.gov

The docking process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. The most stable conformation identified from MD simulations would typically be used as the starting point for the ligand structure. The large, aromatic Fmoc group could participate in favorable π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's active site. The cycloheptane moiety provides a unique three-dimensional scaffold that can fit into specific pockets, while the propanoic acid group can act as a hydrogen bond donor and acceptor.

Before docking, computational tools are used to identify potential binding sites (or "hot spots") on the surface of a target protein. bu.edunih.gov Once a plausible binding site is identified, docking simulations are performed to predict the binding mode of α-(Fmoc-amino)cycloheptanepropanoic acid. The analysis of the resulting docked pose focuses on identifying the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, ionic interactions, hydrophobic contacts, and van der Waals forces. mdpi.com A detailed understanding of these interactions is the first step toward rationally designing more potent and selective derivatives.

Table 3: Hypothetical Interaction Analysis of α-(Fmoc-amino)cycloheptanepropanoic acid with a Protein Kinase Active Site This table provides an example of the detailed interactions that could be identified from a molecular docking study.

| Ligand Moiety | Protein Residue | Interaction Type | Distance (Å) |

| Carboxylic Acid (-COOH) | Lysine (B10760008) 72 (Amine) | Hydrogen Bond / Ionic | 2.8 |

| Carboxylic Acid (C=O) | Glycine (B1666218) 77 (Backbone NH) | Hydrogen Bond | 3.1 |

| Fmoc Group (Fluorenyl) | Phenylalanine 145 | π-π Stacking | 3.5 |

| Fmoc Group (Fluorenyl) | Leucine 148 | Hydrophobic | 3.9 |

| Cycloheptane Ring | Valine 57 | Hydrophobic | 4.0 |

| Cycloheptane Ring | Isoleucine 130 | van der Waals | 3.8 |

| Amide NH | Aspartate 167 (Carbonyl) | Hydrogen Bond | 3.0 |

Elucidation of Structure-Activity Relationships (SAR) through Computational Approaches

Computational methods are highly effective for elucidating Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. acs.orgfrontiersin.org By systematically modifying the structure of α-(Fmoc-amino)cycloheptanepropanoic acid in silico and calculating the predicted binding affinity for each derivative, a computational SAR model can be constructed.

For example, modifications could include altering the substituents on the cycloheptane ring, replacing the cycloheptane with other cycloalkanes, or modifying the Fmoc group. The resulting data can guide synthetic chemistry efforts by prioritizing compounds that are predicted to have improved activity. This approach accelerates the optimization of lead compounds by focusing resources on the most promising chemical space.

Table 4: Example of a Computationally-Driven SAR Study This table illustrates a hypothetical SAR study where modifications to the parent compound are evaluated for their predicted impact on binding affinity to a target protein.

| Compound Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Rationale for Change in Affinity |

| Parent Compound | None | -8.5 | Baseline affinity. |

| Derivative 1 | Replace cycloheptane with cyclohexane | -7.9 | Reduced scaffold flexibility leads to a poorer fit in the binding pocket. |

| Derivative 2 | Add a hydroxyl (-OH) to cycloheptane | -9.2 | Forms an additional hydrogen bond with a serine residue in the active site. |

| Derivative 3 | Replace Fmoc with a smaller Boc group | -6.8 | Loss of significant π-π stacking and hydrophobic interactions. |

| Derivative 4 | Methylate the carboxylic acid | -5.5 | Loss of a key hydrogen bond and ionic interaction with a lysine residue. |

Emerging Research Avenues and Prospects for α Fmoc Amino Cycloheptanepropanoic Acid

The non-proteinogenic amino acid, α-(Fmoc-amino)cycloheptanepropanoic acid, represents a unique structural motif that combines the advantageous properties of a fluorenylmethyloxycarbonyl (Fmoc) group, a conformationally constrained cycloheptyl ring, and a propanoic acid side chain. While direct research on this specific compound is nascent, its constituent chemical features suggest significant potential across several advanced scientific domains. The exploration of this molecule is poised to open new frontiers in biomaterials science, catalysis, and bioactive molecule design. This article outlines the emerging research avenues and future prospects for this promising chemical entity.

Q & A

Q. What criteria should guide the selection of α-(Fmoc-amino)cycloheptanepropanoic acid versus smaller cyclic analogs (e.g., cyclohexane) in peptide design?

- Methodological Answer :

- Steric effects : Use molecular dynamics to compare ring size vs. target binding pocket volume.

- Synthetic feasibility : Cycloheptane derivatives require longer coupling times but offer enhanced protease resistance in vivo .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.